

Sirpiglenastat Subcutaneous Injection Formulation: Technical Support Center

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Compound of Interest		
Compound Name:	Sirpiglenastat	
Cat. No.:	B10857805	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the formulation of **Sirpiglenastat** for subcutaneous injection. The information herein is intended to assist researchers in their experimental work. It is important to note that the specific formulation of **Sirpiglenastat** used in clinical trials is proprietary. The guidance provided is based on publicly available preclinical data and general principles of subcutaneous drug formulation.

Frequently Asked Questions (FAQs)

Q1: What is **Sirpiglenastat** and what is its mechanism of action?

Sirpiglenastat (also known as DRP-104) is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-acting glutamine antagonist.[1][2] It is designed to be preferentially activated within the tumor microenvironment.[3] By inhibiting multiple enzymes involved in glutamine metabolism, **Sirpiglenastat** disrupts cancer cell proliferation and survival.[4] Additionally, it modulates the tumor microenvironment to enhance anti-tumor immune responses.[5]

Q2: What is the recommended route of administration for Sirpiglenastat in preclinical studies?

Preclinical studies have utilized both intravenous (IV) and subcutaneous (SC) administration of **Sirpiglenastat**. The subcutaneous route is being explored for its potential for sustained release and improved patient convenience.



Q3: What are the known formulation types for **Sirpiglenastat**?

Dracen Pharmaceuticals has developed both intravenous and subcutaneous suspension formulations of **Sirpiglenastat** with long-term stability. While the exact composition of the clinical subcutaneous formulation is not publicly disclosed, a formulation used in preclinical research has been reported.

Q4: What are the potential stability issues with a **Sirpiglenastat** subcutaneous formulation?

As a prodrug, **Sirpiglenastat**'s stability is crucial. Potential issues could include chemical degradation of the active pharmaceutical ingredient (API), physical instability of the suspension such as aggregation or precipitation, and issues related to the formulation excipients.

Q5: How should a **Sirpiglenastat** subcutaneous formulation be stored?

Specific storage conditions will depend on the final formulation. However, based on general guidance for similar compounds, it is recommended to store the formulation protected from light and at controlled refrigerated temperatures (2-8°C) unless otherwise specified.

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and handling of a **Sirpiglenastat** subcutaneous suspension formulation for experimental use.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Poor Solubility/Precipitation	- Incorrect solvent or pH- Low temperature- High drug concentration	- Use a co-solvent system (e.g., DMSO, PEG300) as reported in preclinical studies Gently warm the solution (if the compound is thermally stable) Optimize the pH of the buffer system Reduce the drug concentration.
Particle Aggregation/Caking	- Improper dispersion- Inadequate wetting agent- Electrostatic interactions	- Ensure thorough mixing during preparation Incorporate a suitable surfactant (e.g., Polysorbate 80) Optimize the ionic strength of the formulation.
High Viscosity	- High concentration of drug or excipients	 Reduce the concentration of the API or viscosity-modifying excipients. Evaluate alternative suspending agents.
Injection Site Reaction (in animal models)	- Non-physiological pH or osmolality- Irritating excipients- Needle gauge too large	- Adjust the pH to a physiologically tolerated range (typically 5.0-8.0) Ensure the formulation is iso-osmotic Use biocompatible excipients Select an appropriate needle size for the animal model.
Inconsistent Dosing	- Inhomogeneous suspension- Syringe clogging	- Ensure the suspension is uniformly dispersed before each administration by gentle swirling or inversion Use a larger gauge needle if necessary and compatible with the injection site.



Experimental Protocols

I. Preparation of a Preclinical Sirpiglenastat Subcutaneous Suspension

This protocol is based on a formulation described for research purposes. Researchers should adapt this protocol based on their specific experimental needs and perform appropriate stability and characterization studies.

Materials:

- Sirpiglenastat (DRP-104) powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Polysorbate 80 (Tween-80)
- Sterile saline (0.9% NaCl)
- Sterile, pyrogen-free vials
- Magnetic stirrer and stir bar
- Sterile filters (0.22 μm)

Procedure:

- In a sterile vial, dissolve the required amount of **Sirpiglenastat** powder in DMSO to create a stock solution. Gentle warming and sonication may be used to aid dissolution.
- In a separate sterile vial, prepare the vehicle by mixing PEG300, Tween-80, and sterile saline in the desired proportions. For example, a vehicle could be composed of 40% PEG300, 5% Tween-80, and 45% saline.
- Slowly add the **Sirpiglenastat**-DMSO stock solution to the vehicle while stirring continuously to form a suspension.



- Continue stirring for a predetermined time to ensure a uniform suspension.
- Visually inspect the suspension for any aggregates or precipitation.
- Aseptically fill the final suspension into sterile vials.

II. Characterization of the Subcutaneous Suspension

- a) Particle Size Analysis:
- Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
- Purpose: To determine the mean particle size and size distribution of the suspended
 Sirpiglenastat particles. This is critical for predicting in vivo dissolution and absorption.
- Procedure: Dilute the suspension in a suitable dispersant and analyze using the instrument's standard operating procedure.
- b) Physical Stability Assessment:
- Method: Visual inspection, microscopy, and particle size analysis over time.
- Purpose: To assess the tendency for particle aggregation, crystal growth, and sedimentation.
- Procedure: Store the suspension under various conditions (e.g., 2-8°C, room temperature) and analyze at specified time points.
- c) In Vitro Release Study:
- Method: Dialysis bag method or Franz diffusion cell.
- Purpose: To evaluate the rate at which **Sirpiglenastat** is released from the suspension into a release medium, mimicking in vivo conditions.
- Procedure: Place the suspension in the donor chamber and a physiological buffer in the
 receptor chamber, separated by a semi-permeable membrane. Sample the receptor
 chamber at various time points and analyze for Sirpiglenastat concentration using a
 validated analytical method (e.g., HPLC).



Data Presentation

Table 1: Example Preclinical Formulation of Sirpiglenastat for Subcutaneous Injection

Component	Example Concentration	Purpose
Sirpiglenastat	0.5 mg/mL	Active Pharmaceutical Ingredient
DMSO	10%	Co-solvent
PEG300	40%	Co-solvent/Viscosity modifier
Polysorbate 80	5%	Wetting agent/Surfactant
Saline (0.9%)	45%	Vehicle/Tonicity agent

Note: This is an example formulation and may require optimization for specific applications.

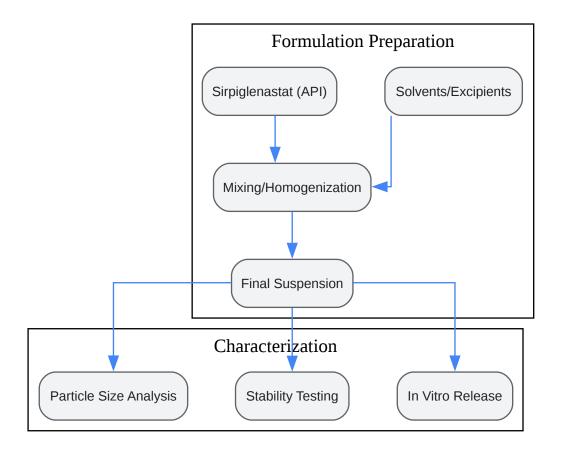
Visualizations



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Caption: Sirpiglenastat's mechanism of action.

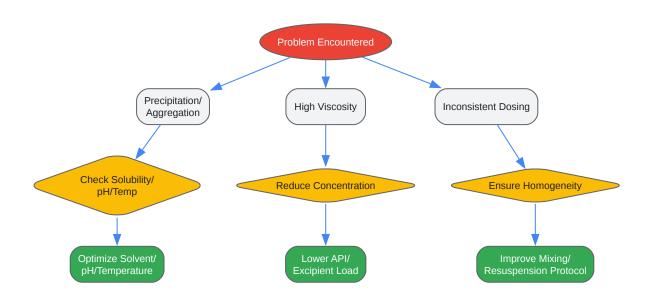




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Caption: Experimental workflow for formulation.





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